

# certificate of analysis for 15(S)-HETE-d8 from different suppliers

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## Compound of Interest

Compound Name: 15(S)-HETE-d8

Cat. No.: B10767576

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## Comparative Analysis of 15(S)-HETE-d8 from Various Suppliers

For researchers in the fields of biochemistry, pharmacology, and drug development, the use of high-quality internal standards is paramount for accurate quantification of endogenous lipids. 15(S)-Hydroxyeicosatetraenoic acid-d8 (**15(S)-HETE-d8**) is a deuterated analog of 15(S)-HETE, a significant product of arachidonic acid metabolism via the 15-lipoxygenase pathway. [1][2] It serves as an essential internal standard for mass spectrometry-based analyses.[1][3][4] This guide provides a comparative overview of **15(S)-HETE-d8** offered by prominent suppliers, focusing on key quality attributes and providing a standardized experimental protocol for its application.

## Product Specifications

A critical evaluation of a chemical standard begins with its certificate of analysis. While batch-specific data requires direct inquiry, suppliers provide general specifications for their products. The following table summarizes the available quantitative data for **15(S)-HETE-d8** from several major suppliers.

Supplier	Product Number	Purity Specification	Deuterated Forms	Molecular Formula	Formula Weight	CAS Number	Formulation
Cayman Chemical	334720	≥99%	d1-d8	C <sub>20</sub> H <sub>24</sub> D <sub>8</sub> O <sub>3</sub>	328.5	84807-87-4	A 100 µg/ml solution in acetonitrile
Santa Cruz Biotechnology	sc-219501	≥99%	Not Specified	C <sub>20</sub> H <sub>24</sub> D <sub>8</sub> O <sub>3</sub>	328.5	84807-87-4	Not Specified
MedChemExpress	HY-113426S	Not Specified	Not Specified	C <sub>20</sub> H <sub>24</sub> D <sub>8</sub> O <sub>3</sub>	328.5	84807-87-4	Not Specified
Interprise USA	CAY-334720-100UG	≥99%	d1-d8	C <sub>20</sub> H <sub>24</sub> D <sub>8</sub> O <sub>3</sub>	328.5	84807-87-4	A solution in acetonitrile

Note: The information provided is based on publicly available data from supplier websites. For lot-specific data, it is crucial to obtain the certificate of analysis for the particular batch being used.

## Experimental Protocol: Quantification of 15(S)-HETE in Biological Samples using 15(S)-HETE-d8 Internal Standard by LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of 15(S)-HETE from biological matrices, such as cell culture media or plasma, using **15(S)-HETE-d8** as an internal standard.

## 1. Sample Preparation and Extraction:

- **Internal Standard Spiking:** To each sample (e.g., 1 mL of plasma), add a known amount of **15(S)-HETE-d8** (e.g., 1 ng). The precise amount should be optimized based on the expected concentration of the analyte and the sensitivity of the mass spectrometer.
- **Protein Precipitation:** Add 3 volumes of ice-cold methanol to the sample, vortex thoroughly, and incubate at -20°C for 20 minutes to precipitate proteins.
- **Centrifugation:** Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- **Solid-Phase Extraction (SPE):**
  - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  - Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
  - Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
  - Elute the lipids with 1 mL of methyl formate.
- **Solvent Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

## 2. LC-MS/MS Analysis:

- **Chromatographic Separation:**
  - **Column:** C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  - **Mobile Phase A:** Water with 0.1% formic acid.
  - **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
  - **Gradient:** A linear gradient from 30% to 90% B over 10 minutes, followed by a re-equilibration step.

- Flow Rate: 0.3 mL/min.
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - 15(S)-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 115.1
    - **15(S)-HETE-d8**: Precursor ion (m/z) 327.2 -> Product ion (m/z) 116.1
  - Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

### 3. Data Analysis:

- Integrate the peak areas for both the analyte (15(S)-HETE) and the internal standard (**15(S)-HETE-d8**).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using known concentrations of 15(S)-HETE standard solutions spiked with the same amount of **15(S)-HETE-d8** as the samples.
- Determine the concentration of 15(S)-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.

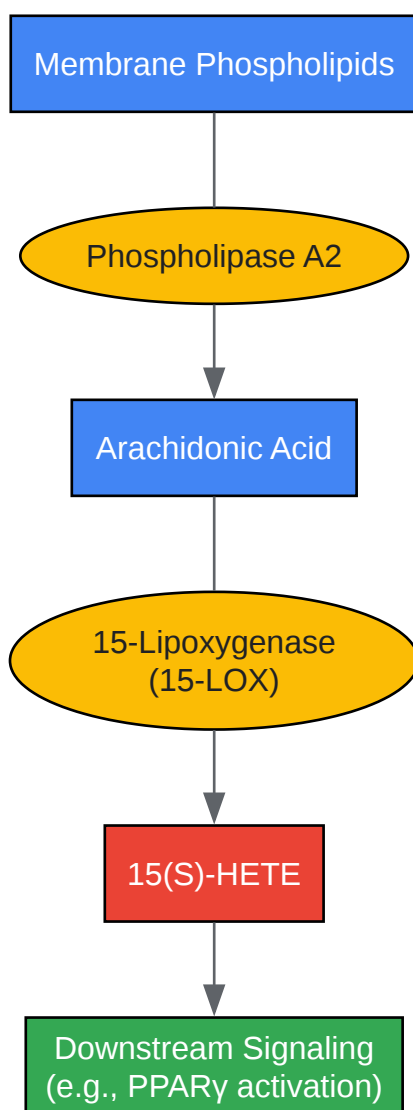
## Visualizing the Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the biological context of 15(S)-HETE, the following diagrams have been generated.



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Caption: Experimental workflow for the quantification of 15(S)-HETE using **15(S)-HETE-d8**.



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Caption: Simplified biosynthesis pathway of 15(S)-HETE from arachidonic acid.

In conclusion, while several suppliers offer **15(S)-HETE-d8** with high stated purity, researchers should always refer to batch-specific certificates of analysis for detailed quality control data. The provided experimental protocol offers a robust starting point for the accurate quantification of 15(S)-HETE, a critical mediator in various physiological and pathological processes.

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